Methyl Position on Benzoyl Ring Drives 3.3-Fold Difference in Enzyme Inhibitory Potency
In a series of N-(4-bromophenyl)benzamide-based PLpro inhibitors, the 2-methyl analog (lead compound) displayed an IC₅₀ of 8.7 ± 0.7 μM, whereas the 4-methyl regioisomer (compound 5b) showed a significantly weaker IC₅₀ of 29.1 ± 3.8 μM—a 3.3-fold reduction in potency [1]. This regioisomeric sensitivity demonstrates that the ortho-methyl substitution in N-(4-bromophenyl)-2-methylbenzamide is not a silent structural feature but a critical determinant of target engagement.
| Evidence Dimension | Enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.7 ± 0.7 μM (2-methyl analog; lead compound in N-(4-bromophenyl)benzamide series) |
| Comparator Or Baseline | 4-methyl analog (5b): IC₅₀ = 29.1 ± 3.8 μM |
| Quantified Difference | 3.3-fold weaker potency for 4-methyl vs. 2-methyl |
| Conditions | SARS-CoV papain-like protease (PLpro) enzyme inhibition assay; J. Med. Chem. 2009, Table 1 |
Why This Matters
For laboratories procuring benzamide-based protease inhibitors, selecting the 2-methyl over the 4-methyl regioisomer yields a 3.3-fold potency advantage in the same assay system.
- [1] Ghosh, A.K. et al. J. Med. Chem. 2009, 52, 5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. View Source
